molecular formula C9H11BrO B1528439 2-Bromo-1-ethyl-4-methoxybenzene CAS No. 852946-96-4

2-Bromo-1-ethyl-4-methoxybenzene

Cat. No.: B1528439
CAS No.: 852946-96-4
M. Wt: 215.09 g/mol
InChI Key: PIPKSXJTPSSWRY-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-methoxybenzene is a chemical compound with the molecular formula C9H11BrO . It is used in various chemical reactions and has a molecular weight of 215.09 .


Synthesis Analysis

The synthesis of this compound can involve various methods. One such method involves the reaction of 4-bromoanisole with ethyl acrylates in room-temperature ionic liquids . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethyl group, and a methoxy group . The InChI code for this compound is 1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups ortho and para to the bromine substantially enhance the rate of substitution .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.502 g/mL at 25 °C . It has a refractive index of n20/D 1.573 .

Scientific Research Applications

Organic Synthesis Applications

2-Bromo-1-ethyl-4-methoxybenzene is utilized as a precursor in the synthesis of complex organic molecules. Esteves et al. (2007) demonstrated its application in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam, showcasing its utility in forming cyclic structures with high yields (Esteves, Ferreira, & Medeiros, 2007). Similarly, the synthesis and evaluation of photovoltaic performance in polymer solar cells of functional group addition products of [6,6]-phenyl-C61-butyric acid methyl ester, highlighting its role in enhancing solar cell efficiency, were reported by Jin et al. (2016) (Jin et al., 2016).

Materials Science and Engineering

In materials science, this compound derivatives have been studied for their potential in creating novel materials. Toyota et al. (2003) explored its derivatives for the preparation and properties of sterically protected diphosphene and fluorenylidenephosphine, indicating the impact of electronic perturbation on the chemical properties of materials (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003). Zhu et al. (2011) investigated its use in the bifunctional transalkylation and hydrodeoxygenation over a Pt/HBeta catalyst for converting biomass-derived phenolic compounds into gasoline-range molecules, illustrating its environmental applications (Zhu, Lobban, Mallinson, & Resasco, 2011).

Environmental Applications

Furthermore, the degradation products of benzophenone-3 in chlorinated seawater swimming pools, studied by Manasfi et al. (2015), hint at the environmental fate and transformation of similar chemical compounds under specific conditions, although not directly related to this compound, it reflects on the broader scope of research in environmental chemistry (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).

Mechanism of Action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Safety measures include wearing suitable protective clothing, gloves, and eye protection .

Future Directions

The future directions for 2-Bromo-1-ethyl-4-methoxybenzene could involve its use in the synthesis of more complex organic compounds. Its reactivity and the presence of functional groups make it a useful starting material in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-ethyl-4-methoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents. This compound is known to interact with enzymes involved in detoxification processes, such as cytochrome P450 enzymes. These enzymes facilitate the metabolism of this compound by introducing hydroxyl groups, making it more water-soluble and easier to excrete from the body .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The presence of this compound can also affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

2-bromo-1-ethyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPKSXJTPSSWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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